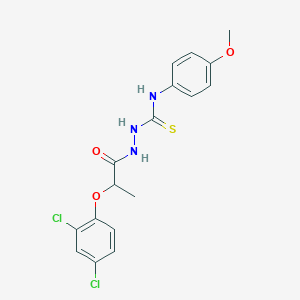
N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as CH-223191, is a selective aryl hydrocarbon receptor (AhR) antagonist. AhR is a ligand-activated transcription factor that plays a crucial role in regulating various physiological processes, including immune response, cell differentiation, and metabolism. The discovery of CH-223191 has provided a valuable tool for studying the biological functions of AhR and its potential therapeutic applications.
Scientific Research Applications
Inhibition of Viral Replication
N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide and its analogues have been studied for their role in inhibiting viral replication. For instance, a study highlighted the effectiveness of a similar compound, BAY 38-4766, as a nonnucleoside inhibitor of cytomegalovirus (CMV) replication. This compound demonstrated an excellent safety profile and interfered with viral DNA maturation and packaging, without affecting viral DNA synthesis, transcription, or translation (Buerger et al., 2001).
Quantum Chemical Studies in Drug Development
Quantum chemical studies have been conducted on similar compounds, like bicalutamide (which shares a similar structure), to understand their steric energy and potential energy interactions. These studies are crucial in drug development, providing insights into the most energetically favorable conformations of these compounds and their interaction with biological targets (Otuokere & Amaku, 2015).
Application in Biocatalysis and Drug Metabolism
The compound has been studied in the context of biocatalysis to produce mammalian metabolites of pharmaceuticals. One such study involved LY451395, a biaryl-bis-sulfonamide, where microbial-based biocatalytic systems were used to produce mammalian metabolites. This approach is significant in drug metabolism studies, providing an efficient method to generate large quantities of metabolites for further analysis (Zmijewski et al., 2006).
Development of Selective Androgen Receptor Modulators
The compound is part of a series of selective androgen receptor modulators (SARMs) being explored for androgen-dependent diseases. A study on S-1, a related compound, examined its pharmacokinetics and metabolism in rats, demonstrating its potential as a novel therapeutic agent for benign hyperplasia (Wu et al., 2006).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(19,13-6-7-13)11-17-15(18)10-5-12-3-8-14(9-4-12)22(2,20)21/h3-4,8-9,13,19H,5-7,10-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDAHQVRBZJMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


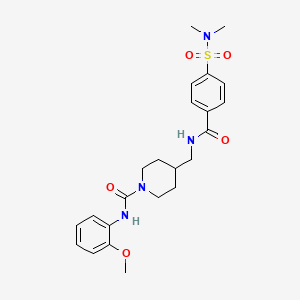
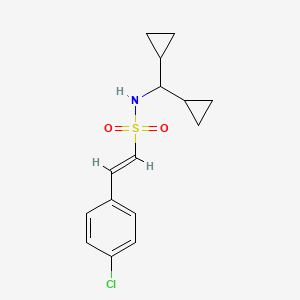
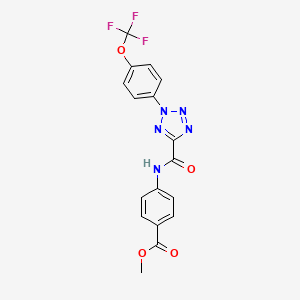

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2674517.png)
![4-[1-[1-(3-Fluorophenyl)-3-methylpyrazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2674519.png)

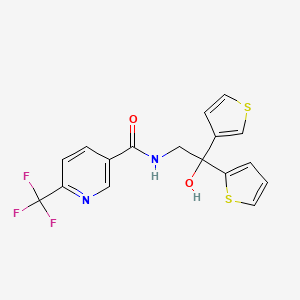
![5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2674524.png)
![4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2674526.png)
